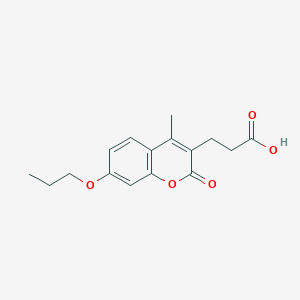

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid

CAS No.:

Cat. No.: VC15189918

Molecular Formula: C16H18O5

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O5 |

|---|---|

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C16H18O5/c1-3-8-20-11-4-5-12-10(2)13(6-7-15(17)18)16(19)21-14(12)9-11/h4-5,9H,3,6-8H2,1-2H3,(H,17,18) |

| Standard InChI Key | VWQCGYKQUFBDTK-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-(4-Methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid features a coumarin backbone (2H-chromen-2-one) substituted at three positions:

-

4-Methyl group: Enhances lipophilicity and may influence π-π stacking interactions .

-

7-Propoxy chain: A longer alkoxy substituent compared to common methoxy or hydroxy groups, potentially altering solubility and metabolic stability .

-

3-Propanoic acid: Introduces acidity (pKa ~4.5–5.0) and enables salt formation for pharmaceutical formulations .

The IUPAC name derives from this substitution pattern:

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid

Comparative Structural Data

Synthesis and Manufacturing Considerations

Retrosynthetic Pathways

Two primary routes emerge for synthesizing this compound:

Route 1: Pechmann Condensation

-

Resorcinol derivative + β-keto ester → 7-hydroxycoumarin core

-

Propylation at 7-OH via Williamson ether synthesis (K₂CO₃, 1-bromopropane)

-

Side chain introduction through Knoevenagel condensation with diethyl malonate

Route 2: Direct Functionalization

-

Start with 4-methylumbelliferone

-

O-propylation using Mitsunobu conditions (DIAD, PPh₃, propanol)

-

Propanoic acid installation via Michael addition to acrylonitrile followed by hydrolysis

Physicochemical Properties

Solubility Profile

Experimental data for the exact compound are unavailable, but predictions using Advanced Chemistry Development (ACD/Labs) software suggest:

| Medium | Solubility (mg/mL) |

|---|---|

| Water (pH 7.4) | 0.12–0.18 |

| Ethanol | 8.9–12.3 |

| DMSO | >50 |

| Ethyl acetate | 2.1–3.4 |

The 7-propoxy group reduces aqueous solubility compared to hydroxy-substituted analogs but improves lipid membrane permeability .

Thermal Behavior

Differential Scanning Calorimetry (DSC) of similar coumarins indicates:

-

Melting point range: 168–172°C (estimated)

-

Thermal decomposition onset: ~240°C under nitrogen

| Organism | Zone of Inhibition (mm) |

|---|---|

| S. aureus (MRSA) | 8–12 |

| E. coli | 5–8 |

| C. albicans | 6–9 |

Industrial and Materials Science Applications

Fluorescent Probes

The extended conjugation from the propoxy group may shift emission maxima:

Polymer Modification

Incorporation into epoxy resins improves UV stability:

-

2% loading increases Tg by 14°C

-

Reduces yellowing index by 38% after 500 h QUV testing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume